N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide
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Overview
Description
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a fluorinated tetrahydrocarbazole moiety with an indole carboxamide group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide typically involves multiple steps, starting with the preparation of the 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole intermediate. This intermediate can be synthesized through a series of reactions including fluorination, cyclization, and reduction. The final step involves coupling the 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole with 1H-indole-5-carboxylic acid under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels, leading to modulation of various signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- 1H-indole-5-carboxylic acid
Uniqueness
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide is unique due to its combined structural features of a fluorinated tetrahydrocarbazole and an indole carboxamide. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H18FN3O |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C21H18FN3O/c22-14-5-7-18-16(11-14)15-2-1-3-19(20(15)24-18)25-21(26)13-4-6-17-12(10-13)8-9-23-17/h4-11,19,23-24H,1-3H2,(H,25,26) |
InChI Key |
BKZUFGTZYMXIMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=CC5=C(C=C4)NC=C5 |
Origin of Product |
United States |
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